molecular formula C10H14ClOP B13565140 (1,1-Dimethylethyl)phenylphosphinic chloride CAS No. 4923-85-7

(1,1-Dimethylethyl)phenylphosphinic chloride

Cat. No.: B13565140
CAS No.: 4923-85-7
M. Wt: 216.64 g/mol
InChI Key: URNNRLLBSQXWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(chloro-tert-butyl-phosphoryl)benzene is an organophosphorus compound characterized by the presence of a benzene ring substituted with a chloro-tert-butyl-phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (chloro-tert-butyl-phosphoryl)benzene typically involves the reaction of tert-butylphosphine with a chlorinating agent in the presence of a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of (chloro-tert-butyl-phosphoryl)benzene may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products.

Biological Activity

(1,1-Dimethylethyl)phenylphosphinic chloride, also known as a phosphinic acid derivative, has garnered attention due to its diverse biological activities. This compound is structurally characterized by a phosphinic group attached to a phenyl ring and an isopropyl substituent, which influences its reactivity and biological interactions.

The molecular formula for this compound is C10H13ClOPC_{10}H_{13}ClOP. Its structure can be depicted as follows:

Phosphinic Chloride Structure R2C(C)P(O)(Cl)\text{Phosphinic Chloride Structure }\quad R_2C(C)P(O)(Cl)

Where RR represents the phenyl group and R2R_2 denotes the isopropyl group.

Biological Activities

Research indicates that phosphinic acid derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that phosphinic compounds can inhibit the growth of various bacterial and fungal strains. For instance, this compound demonstrated effectiveness against plant pathogens, indicating potential agricultural applications .
  • Antioxidant Properties : The antioxidant capacity of phosphinic derivatives is significant, contributing to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
  • Enzyme Inhibition : Molecular docking studies suggest that this compound may inhibit specific enzymes such as ATP synthase in fungi, highlighting its potential as an antifungal agent .

Case Studies and Research Findings

Recent research has focused on the biological activity of this compound through various methodologies:

1. Antifungal Activity

A study investigated the antifungal properties of Kutzneria sp. strain TSII, which produced metabolites including this compound. The compound showed significant inhibition of fungal mycelial growth in vitro, suggesting its utility in managing plant diseases .

2. Antioxidant Activity Assessment

The antioxidant activity was assessed using various assays such as DPPH and reducing power assays. The results indicated that this compound exhibited substantial free radical scavenging abilities comparable to standard antioxidants like ascorbic acid .

Data Table: Biological Activities Overview

Activity TypeAssay MethodResultReference
AntifungalIn vitro growth assaySignificant inhibition of mycelial growth
AntioxidantDPPH assayHigh scavenging activity
Enzyme InhibitionMolecular dockingBinding affinity to ATP synthase

Properties

CAS No.

4923-85-7

Molecular Formula

C10H14ClOP

Molecular Weight

216.64 g/mol

IUPAC Name

[tert-butyl(chloro)phosphoryl]benzene

InChI

InChI=1S/C10H14ClOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

URNNRLLBSQXWBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=O)(C1=CC=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.